

Application Note: High-Resolution NMR Spectroscopy of 4-Acetoxy-2',3'-dichlorobenzophenone

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Compound of Interest

Compound Name:	4-Acetoxy-2',3'-dichlorobenzophenone
CAS No.:	890100-07-9
Cat. No.:	B1292312

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Part 1: Introduction & Structural Logic[1]

The analysis of **4-acetoxy-2',3'-dichlorobenzophenone** presents a classic study in competing electronic and steric effects within aromatic systems. For the drug development professional, accurately assigning the NMR spectrum of this molecule is not merely about peak picking; it is about verifying the integrity of the benzophenone scaffold, a common pharmacophore in anti-inflammatory and antimicrobial research.

Structural Deconstruction for NMR

To interpret the spectrum, we must deconstruct the molecule into three magnetically distinct zones:

- Ring A (4-Acetoxy): A para-substituted system.[1] The acetoxy group (-OAc) is an electron-donating group by resonance but withdrawing by induction. However, the dominant feature

here is the para-carbonyl, which strongly deshields the ortho protons (H-2, H-6).[1]

- Ring B (2',3'-Dichloro): This ring contains the critical steric element.[1] The chlorine atom at the 2' position creates significant steric hindrance with the bridging carbonyl. Crucial Insight: This steric clash forces Ring B to twist out of the plane of the carbonyl group (steric inhibition of resonance). Consequently, the magnetic anisotropy of the carbonyl group has a reduced deshielding effect on the Ring B protons compared to a planar benzophenone.
- The Aliphatic Anchor: The methyl group of the acetoxy moiety provides a clean, high-intensity singlet that serves as an internal diagnostic for molar ratio calculations.

Part 2: Experimental Protocol

Sample Preparation (The "Self-Validating" Standard)

Objective: Create a sample that minimizes concentration-dependent shifts while ensuring adequate signal-to-noise (S/N) ratio.

- Massing: Weigh 10–15 mg of the analyte into a clean vial.
 - Note: Benzophenones are prone to π -stacking at high concentrations (>50 mM), which can cause upfield shifting of aromatic peaks. 15 mg in 0.6 mL is approx. 40-50 mM, an optimal balance.[1]
- Solvent Addition: Add 600 μ L of (99.8% D) containing 0.03% TMS (Tetramethylsilane).
 - Why
 - ? It provides excellent solubility for benzophenones and minimizes exchangeable proton issues.[1]
 - Filtration: If any turbidity is observed, filter through a glass wool plug directly into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).
- Homogenization: Invert the tube 10 times. Ensure the solution height is exactly 4.0–4.5 cm to match the coil length of standard 5mm probes.

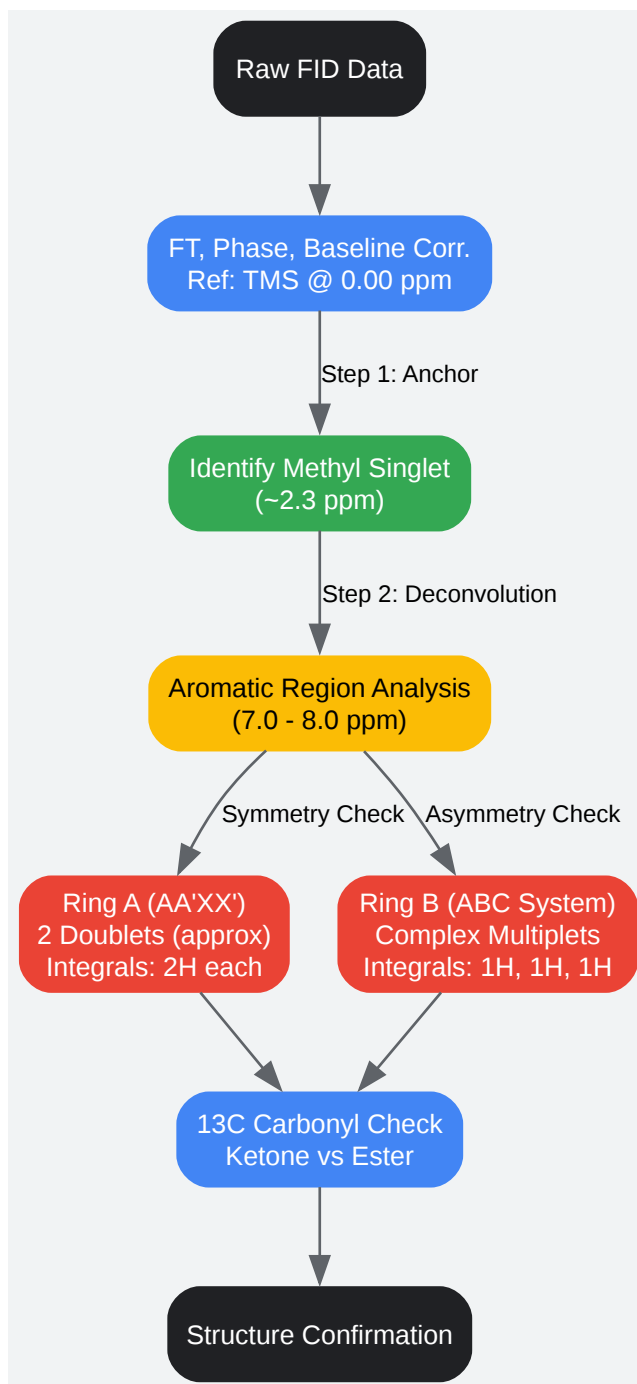
Acquisition Parameters (400 MHz Base)

Parameter	Value	Rationale
Pulse Sequence	zg30 (30° pulse)	Maximizes signal recovery delay efficiency.[1]
Relaxation Delay (D1)	2.0 s	Sufficient for aromatic protons (T1 ~1-2s).[1]
Acquisition Time (AQ)	3.0 s	Ensures high digital resolution (> 0.2 Hz/pt).
Spectral Width (SW)	12 ppm (-1 to 11 ppm)	Covers all aromatic and potential acid impurities.
Scans (NS)	16 (1H) / 512 (13C)	1H is sensitive; 13C requires signal averaging due to low natural abundance.[1]
Temperature	298 K (25°C)	Standardizes chemical shifts. [1]

Part 3: Data Analysis & Assignment Strategy

The Workflow

The following diagram outlines the logic flow for assigning this specific molecule, distinguishing it from potential isomers (e.g., 3',4'-dichloro).



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Caption: Logical workflow for structural verification of **4-acetoxy-2',3'-dichlorobenzophenone**.

1H NMR Assignment Table (Predicted/Typical)

Note: Chemical shifts are referenced to TMS (0.00 ppm).[1] Multiplicities are idealized.

Proton Assignment	Shift (, ppm)	Multiplicity	Integral	Mechanistic Explanation
Methyl (-CH ₃)	2.33	Singlet (s)	3H	Isolated methyl on ester; diagnostic anchor.[1]
H-3, H-5 (Ring A)	7.20 – 7.25	Doublet (d)	2H	Ortho to acetoxy group.[1] Shielded by resonance donation of Oxygen.
H-5' (Ring B)	7.35	Triplet/dd	1H	Meta to carbonyl, meta to 2'-Cl.[1] Least deshielded of Ring B.
H-4' (Ring B)	7.48	Doublet (d)	1H	Para to carbonyl. [1] Deshielded, but less so than H-6'.
H-6' (Ring B)	7.55 – 7.60	Doublet (d)	1H	Ortho to carbonyl.[1] Diagnostic: Typically shifted downfield, but the 2'-Cl twist reduces this effect compared to planar analogs.[1]
H-2, H-6 (Ring A)	7.85	Doublet (d)	2H	Ortho to ketone carbonyl.[1] Strongly

deshielded by
anisotropy of the
C=O bond.[1]

13C NMR Assignment Table

Key Diagnostic: The presence of two carbonyl signals is mandatory.

Carbon Assignment	Shift (, ppm)	Note
Ester C=O	168.9	Typical acetoxy carbonyl position.[1]
Ketone C=O	192.5	Bridging benzophenone carbonyl.[1] Note: Slightly upfield from unsubstituted benzophenone (196 ppm) due to the "twist" (loss of conjugation) caused by the 2'-Cl.
C-Cl (C-2', C-3')	130 – 134	Quaternary carbons, low intensity.[1]
Methyl (-CH3)	21.1	Diagnostic aliphatic carbon.[1]

Part 4: Troubleshooting & Validation

Common Pitfalls

- Water Peak Interference: In

, water appears ~1.56 ppm.[1] It should not interfere with the methyl peak (2.33 ppm). If the water peak is broad, it indicates wet solvent; dry with activated molecular sieves (3Å).

- Rotational Isomers: At room temperature, the rotation of the acetoxy group is fast on the NMR timescale, giving a sharp singlet.[1] If the methyl peak is broadened, it suggests low temperature or high viscosity, requiring a temperature increase to 300K or 310K.

The "Sum of Integrals" Check

To validate the structure, normalize the Methyl singlet to 3.00.

- The total aromatic integral must equal 7.00 (4 protons on Ring A + 3 protons on Ring B).[1]
- If the aromatic integral is < 7.00, suspect paramagnetic impurities (e.g., from synthesis catalysts like Fe or Cu).[1]
- If > 7.00, suspect residual solvent (Benzene/Toluene) or unreacted starting material.[1]

References

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- Breitmaier, E. (2002).[2] Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. (Detailed discussion on steric inhibition of resonance in benzophenones).
- Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179.[1]
- SDBS Spectral Database for Organic Compounds. (AIST, Japan).[1] Used for comparative benzophenone fragment shifts.[1]

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Sources

- 1. scs.illinois.edu [scs.illinois.edu]
- 2. [Cshifts](http://sites.science.oregonstate.edu) [sites.science.oregonstate.edu]

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